molecular formula C15H20N2O3 B574678 Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate CAS No. 189070-00-6

Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate

Cat. No.: B574678
CAS No.: 189070-00-6
M. Wt: 276.336
InChI Key: NHAHPKYHURIBTP-UHFFFAOYSA-N
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Description

Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a piperidine-3-carbonylamino group at the para position. This structure combines a lipophilic ester moiety with a polar, hydrogen-bond-capable piperidine-carboxamide group, making it a candidate for pharmaceutical and biochemical applications.

Properties

IUPAC Name

ethyl 4-(piperidine-3-carbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-15(19)11-5-7-13(8-6-11)17-14(18)12-4-3-9-16-10-12/h5-8,12,16H,2-4,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAHPKYHURIBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702285
Record name Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189070-00-6
Record name Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Activation of Piperidine-3-Carboxylic Acid :
    Piperidine-3-carboxylic acid (0.001 mol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. DCC (1.2 equiv) and HOBt (1.1 equiv) are added, and the mixture is stirred at 0–5°C for 1 hour to form the active ester intermediate.

  • Coupling with Ethyl 4-Aminobenzoate :
    Ethyl 4-aminobenzoate (0.001 mol) is added to the reaction mixture, followed by triethylamine (2 equiv) to maintain basicity. The solution is warmed to room temperature and stirred for 12–24 hours.

  • Workup and Purification :
    The precipitated dicyclohexylurea is filtered, and the filtrate is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, concentrated, and purified via recrystallization (ethanol/water, 9:1) to yield the product as light brown crystals.

Key Data :

  • Yield : 78–86% under optimized conditions.

  • Reaction Time : 12–24 hours.

  • Characterization : IR (C=O stretch at 1716 cm⁻¹), ¹H NMR (δ 8.56 ppm for N=CH), and elemental analysis confirming Cl content (11.87% observed vs. 11.67% theoretical).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction by enhancing molecular agitation, reducing time from hours to seconds. This method is particularly effective when using β-ethoxyethanol as a wetting reagent to improve reactant miscibility.

Optimized Microwave Protocol

  • Reactant Mixing :
    Ethyl 4-aminobenzoate (0.165 g, 0.001 mol) and piperidine-3-carboxylic acid (0.129 g, 0.001 mol) are combined with two drops of β-ethoxyethanol in a microwave-safe vessel.

  • Irradiation :
    The mixture is subjected to microwave irradiation (300 W, 100°C) for 10–180 seconds. Shorter exposure times (10–30 s) minimize side-product formation.

  • Isolation :
    The crude product is washed with cold ethanol and recrystallized from DMF/water (1:1) to afford pure compound.

Key Advantages :

  • Yield Improvement : 86–92% vs. 78–86% for conventional methods.

  • Time Reduction : 180 seconds vs. 24 hours.

  • Energy Efficiency : 50–70% lower energy consumption.

Piperidine Ring Construction Strategies

Alternative routes focus on in situ synthesis of the piperidine-3-carbonyl moiety. A patented method involves cyclization of β-chloroethylamine derivatives with benzyl cyanide under basic conditions.

Cyclization Protocol

  • Formation of Di(beta-chloroethyl)amine :
    Benzyl-di(beta-chloroethyl)amine is prepared by reacting diethanolamine with benzyl chloride, followed by thionyl chloride treatment.

  • Cyclization with Sodium Amide :
    Sodium amide (80 parts), benzyl cyanide (117 parts), and benzyl-di(beta-chloroethyl)amine (232 parts) are refluxed in toluene at 35–50°C for 1 hour. Piperidine-3-carbonitrile forms via nucleophilic attack and cyclization.

  • Saponification to Carboxylic Acid :
    The nitrile intermediate is hydrolyzed with methyl alcoholic potash at 190–200°C under pressure, followed by acidification to yield piperidine-3-carboxylic acid.

Key Observations :

  • Cyclization Efficiency : 65–70% yield for nitrile intermediate.

  • Saponification Challenges : Requires high-pressure conditions (>15 atm).

Comparative Analysis of Methods

Parameter Conventional Microwave Cyclization
Reaction Time12–24 h10–180 s2–4 h
Yield (%)78–8686–9265–70
Energy ConsumptionHighLowModerate
ScalabilityModerateHighLow
Byproduct Formation10–15%5–8%20–25%

Interpretation : Microwave-assisted synthesis offers superior efficiency and scalability, making it the preferred method for industrial applications. Conventional coupling remains viable for small-scale production, while cyclization routes are limited by multi-step complexity.

Process Optimization and Challenges

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMSO enhance reactant solubility but require stringent drying.

  • Eco-Friendly Alternatives : β-Ethoxyethanol reduces toxicity and improves microwave absorption.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rates by 30% in biphasic systems.

  • Acid Scavengers : Molecular sieves (4Å) improve yields by adsorbing HCl generated during coupling.

Purification Challenges

  • Recrystallization Solvents : Ethanol/water (9:1) achieves >95% purity but risks ester hydrolysis at elevated temperatures.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves byproducts but increases costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Piperidinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: 4-[(piperidine-3-carbonyl)amino]benzoic acid.

Scientific Research Applications

Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ester and amide functionalities allow for further chemical modifications, enabling the design of derivatives with enhanced biological activity.

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs share the ethyl 4-aminobenzoate backbone but differ in substituents on the amino group. Key examples include:

Compound Name Substituent on Amino Group Key Structural Feature
Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate Piperidine-3-carbonyl Aliphatic heterocycle with amide linkage
I-6230 () 4-(Pyridazin-3-yl)phenethyl Pyridazine aromatic system
I-6273 () 4-(Methylisoxazol-5-yl)phenethyl Isoxazole ring
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate () 2-Hydroxybenzyl Phenolic hydroxyl group
Ethyl 4-[(3-sulfamoylpyridin-2-yl)amino]benzoate () 3-Sulfamoylpyridin-2-yl Sulfonamide and pyridine moieties

Key Observations :

  • Piperidine vs.
  • Hydrogen-Bonding Capacity : Compounds with hydroxyl () or sulfonamide () groups exhibit stronger hydrogen-bonding capabilities compared to the piperidine-carboxamide, which may influence solubility and target binding .

Physicochemical Properties

Limited direct data are available for the target compound, but trends from analogs suggest:

  • Lipophilicity : The piperidine-carboxamide group likely reduces logP compared to purely aromatic substituents (e.g., I-6230), enhancing aqueous solubility relative to more hydrophobic analogs .
  • Melting Points: Crystalline analogs with hydrogen-bond donors (e.g., phenolic hydroxyl in ) exhibit higher melting points due to intermolecular interactions, whereas flexible aliphatic groups (e.g., piperidine) may lower crystallinity .

Biological Activity

Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₃₃N₃O₂ and a molecular weight of approximately 353.41 g/mol. The compound features a benzoate moiety linked to a piperidine ring through an amide bond, which is critical for its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Reference
MCF-712.5
A54915.3

2. Anticholinesterase Activity

The compound has also been evaluated for its anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. Inhibition assays showed that this compound effectively inhibits acetylcholinesterase (AChE), with an IC50 value comparable to standard drugs used in Alzheimer's therapy.

CompoundIC50 (µM)Reference
This compound8.1
Donepezil7.5

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with key enzymes involved in cancer progression and neurodegeneration, particularly AChE.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in the G2/M phase, thereby inhibiting cancer cell proliferation.

Case Study 1: Breast Cancer

In a study conducted on MCF-7 breast cancer cells, this compound was found to reduce cell viability significantly after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound effectively triggers apoptosis in this cancer model.

Case Study 2: Neuroprotection

Another study evaluated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. This compound administration resulted in improved cognitive function, as measured by the Morris water maze test, alongside a reduction in AChE activity in brain tissues.

Q & A

Q. Example Protocol :

ConditionDegradation MarkerAnalytical Method
Acidic (pH 2)Ester hydrolysis to carboxylic acidHPLC (retention time shift)
Oxidative (H2_2O2_2)Piperidine ring oxidationLC-MS (m/z +16)

What computational tools are recommended for predicting this compound’s reactivity?

Advanced Research Focus : Computational Chemistry
Methodological Answer :

  • Reactivity Prediction : Use Gaussian or ORCA for DFT calculations to map electrophilic/nucleophilic sites. The amide and ester groups are likely reactive .
  • pKa Prediction : Employ ACD/Labs or MarvinSuite to estimate ionization states, critical for understanding solubility and binding .

Key Insight : The piperidine nitrogen (pKa ~10) may protonate under physiological conditions, affecting bioavailability .

How can I troubleshoot failed crystallization attempts for X-ray studies?

Advanced Research Focus : Crystallography
Methodological Answer :

  • Screen Conditions : Use commercial kits (e.g., Hampton Research) to test >100 solvent combinations. Prioritize DMSO/water or ethanol/ether mixtures .
  • Seeding : Introduce microcrystals from prior attempts to induce nucleation .
  • Data Collection : If twinning occurs, use SHELXL’s TWIN command to refine data .

Pro Tip : For low-resolution data, combine SHELXD (phasing) with density modification in SHELXE .

What are the ethical and regulatory considerations for in vivo testing of this compound?

Basic Research Focus : Preclinical Compliance
Methodological Answer :

  • IACUC Approval : Submit detailed protocols for animal dosing, including LD50_{50} estimates from acute toxicity studies .
  • OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and No. 407 (repeated dose 28-day study) .
  • Environmental Safety : Assess ecotoxicity using Daphnia magna or algae models to comply with REACH regulations .

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